(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a butan-2-yl group through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-(trifluoromethyl)pyridine and butan-2-amine.
Pd-Catalyzed Amination: The key step involves a palladium-catalyzed amination reaction.
Reaction Conditions: The reaction is performed under an argon atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Similar structure but with a chloro group instead of a butan-2-yl group.
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Another similar compound with a different substituent on the pyridine ring.
Uniqueness
(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine is unique due to the presence of the butan-2-yl group, which can influence its steric and electronic properties, potentially leading to different biological activities and applications compared to its analogs.
Properties
CAS No. |
2138387-54-7 |
---|---|
Molecular Formula |
C11H15F3N2 |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.